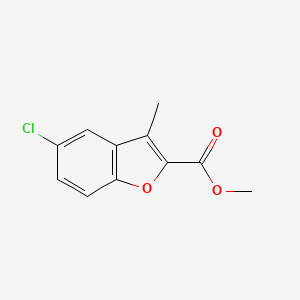

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQFSVREHNMXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₁H₉ClO₃

- Molecular Weight: Approximately 224.64 g/mol

- Functional Groups:

- Chlorine atom at the 5-position

- Methyl group at the 3-position

- Carboxylate ester functional group at the 2-position

The structural characteristics of methyl 5-chloro-3-methylbenzofuran-2-carboxylate influence its reactivity and biological interactions.

Chemistry

This compound serves as an intermediate in synthesizing more complex benzofuran derivatives. Its unique substitution pattern enhances its utility in organic synthesis, allowing chemists to explore novel compounds with varied properties.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate (KMnO₄) |

| Reduction | Converts ester to alcohols | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Chlorine atom can be replaced by nucleophiles | Sodium hydroxide (NaOH) |

Biology

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The interactions of this compound with various biological targets suggest significant therapeutic potential.

Table 2: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC₅₀ values: A549 (1.48μM), NCI-H23 (0.49μM) | |

| Anti-inflammatory | Inhibits leukotriene production | |

| Antimicrobial | Effective against various microbial strains |

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers evaluated its effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The compound demonstrated selective antiproliferative activity while sparing normal cells:

- A549 Cell Line: IC₅₀ = 1.48μM

- NCI-H23 Cell Line: IC₅₀ = 0.49μM

Further investigations revealed that the compound induced apoptosis and affected cell cycle progression in these cancer cells, indicating its potential as a lead compound for cancer therapy .

Applications in Medicine

This compound is explored as a lead compound for developing new therapeutic agents. Its ability to inhibit enzymes involved in inflammatory pathways highlights its potential in treating conditions such as asthma and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-methylbenzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Structural Features and Molecular Data

The table below summarizes structural analogs of Methyl 5-chloro-3-methylbenzofuran-2-carboxylate, highlighting differences in substituents, molecular weight, and ester groups:

Impact of Substituent Variations

- Ester Group Modifications : Replacing the methyl ester with ethyl (A795503 ) or 2-methoxyethyl (300674-56-0 ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Benzyloxy Substituents : Compounds like Methyl 5-[(2-chlorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate introduce bulkier aromatic substituents, likely influencing steric hindrance and intermolecular interactions in crystal packing (as analyzed via SHELX/ORTEP ).

Functional Implications

- Carboxylic Acid vs. Ester : The carboxylic acid analog (1134-00-5 ) lacks the methyl ester, resulting in higher acidity and solubility in polar solvents compared to the esterified target compound.

- Biological Relevance : Benzofuran derivatives with chloro and methyl groups are often explored as enzyme inhibitors or antimicrobial agents. The 2-chlorobenzyloxy group in 300674-30-0 may confer enhanced binding to hydrophobic enzyme pockets.

Methodological Considerations in Structural Analysis

Crystallographic software suites like SHELXL and ORTEP are critical for resolving molecular geometries and packing arrangements . For instance, SHELXL’s refinement capabilities enable precise determination of anisotropic displacement parameters, essential for comparing steric effects in analogs like 300674-56-0 (2-methoxyethyl ester) versus the target compound .

Biological Activity

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula: C₁₁H₉ClO₃

- Molecular Weight: Approximately 224.64 g/mol

- Functional Groups:

- Chlorine atom at the 5-position

- Methyl group at the 3-position

- Carboxylate ester functional group at the 2-position

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:

- Inhibition of Enzymes:

- Anticancer Activity:

-

Antimicrobial Properties:

- The compound has also been explored for its antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell functions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC₅₀ values: to | |

| Anti-inflammatory | Inhibits 5-lipoxygenase, reducing leukotriene production | |

| Antimicrobial | Effective against various microbial strains |

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers evaluated its effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The compound demonstrated selective antiproliferative activity while sparing normal cells:

- A549 Cell Line: IC₅₀ =

- NCI-H23 Cell Line: IC₅₀ =

Further investigations into the mechanism revealed that the compound induced apoptosis and affected cell cycle progression in these cancer cells .

Q & A

What are the standard synthetic routes for Methyl 5-chloro-3-methylbenzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. Key steps include halogenation (chlorination at the 5-position) and esterification (methylation at the carboxylate group). Optimization strategies include:

- Temperature control : Maintaining 60–80°C during halogenation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Catalysts : Using Lewis acids like FeCl₃ for regioselective chlorination .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

Critical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl at C3, chloro at C5) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.7) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

- Melting point analysis : Consistency with literature values for crystalline derivatives .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?

Advanced Research Question

Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Isotopic labeling : Confirm halogen positions via ²H or ¹³C-labeled intermediates .

- Control experiments : Compare synthetic intermediates with commercially available standards .

- Computational validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and cross-validate experimental data .

What strategies are effective in resolving regioselectivity challenges during halogenation or substitution reactions?

Advanced Research Question

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Electron-withdrawing substituents (e.g., ester at C2) direct halogenation to C5 .

- Protection/deprotection : Temporarily blocking reactive sites (e.g., hydroxyl groups) to control substitution patterns .

- Metal-mediated reactions : Pd-catalyzed cross-coupling for selective functionalization .

How does the compound’s crystal packing influence its physicochemical properties, and what role do hydrogen bonds play?

Advanced Research Question

X-ray crystallography reveals:

- Hydrogen bonding networks : C=O···H interactions stabilize the crystal lattice, affecting melting points and solubility .

- Packing motifs : Planar benzofuran cores stack via π-π interactions, influencing mechanical stability .

- Graph set analysis : Etter’s rules classify H-bond patterns (e.g., R₂²(8) motifs) for predictive crystal engineering .

How can SHELX software be used for X-ray crystallography analysis of this compound?

Advanced Research Question

Steps for structure refinement:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .

Structure solution : SHELXD for phase determination via dual-space methods .

Refinement : SHELXL for anisotropic displacement parameters and H-atom placement .

Validation : Check R-factors (<5%) and residual electron density maps .

What are common side reactions in the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Common issues include:

- Overhalogenation : Excess Cl₂ or Br₂ leads to di-/tri-substituted byproducts. Mitigation: Use stoichiometric NCS (N-chlorosuccinimide) .

- Ester hydrolysis : Acidic/basic conditions degrade the methyl ester. Mitigation: Neutral pH and anhydrous solvents .

- Oxidation : Benzofuran ring oxidation under harsh conditions. Mitigation: Inert atmosphere (N₂/Ar) .

What are the key considerations in designing multi-step syntheses involving benzofuran derivatives?

Basic Research Question

Design principles:

- Modularity : Sequential reactions (e.g., halogenation → esterification → cross-coupling) .

- Compatibility : Ensure functional group tolerance (e.g., methyl/chloro stability under coupling conditions) .

- Scalability : Optimize for gram-scale production without sacrificing yield .

How can graph set analysis be applied to understand hydrogen bonding patterns in the crystal structure of this compound?

Advanced Research Question

Graph set analysis (Bernstein et al., 1995) categorizes H-bond motifs:

- Descriptors : Chains (C), rings (R), and self-assembled dimers (D) .

- Example : A C(6) chain formed by O–H···O bonds in hydroxylated derivatives .

- Software tools : Mercury (CCDC) visualizes and quantifies interactions .

How can ring puckering effects in the benzofuran core be analyzed using computational methods?

Advanced Research Question

Cremer-Pople parameters quantify puckering:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.